molecular formula C25H26F3N5O B14137143 2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine CAS No. 954238-66-5

2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine

Cat. No.: B14137143
CAS No.: 954238-66-5
M. Wt: 469.5 g/mol
InChI Key: HDUPUQLBBCJQKL-UHFFFAOYSA-N
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Description

2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[33113,7]decan-2-amine is a complex organic compound with a unique structure that combines a tetrazole ring, a trifluoromethoxyphenyl group, and a tricyclodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine typically involves multiple steps, starting with the preparation of the tetrazole ring and the tricyclodecane framework. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The tricyclodecane framework is often prepared via a Diels-Alder reaction followed by hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-methoxyphenyl]tricyclo[3.3.1.13,7]decan-2-amine
  • 2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethyl)phenyl]tricyclo[3.3.1.13,7]decan-2-amine

Uniqueness

The presence of the trifluoromethoxy group in 2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine distinguishes it from similar compounds. This group can significantly alter the compound’s electronic properties, making it more suitable for specific applications, such as in medicinal chemistry for enhancing drug-receptor interactions.

Properties

CAS No.

954238-66-5

Molecular Formula

C25H26F3N5O

Molecular Weight

469.5 g/mol

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]adamantan-2-amine

InChI

InChI=1S/C25H26F3N5O/c1-15-4-2-3-5-22(15)33-23(30-31-32-33)24(18-11-16-10-17(13-18)14-19(24)12-16)29-20-6-8-21(9-7-20)34-25(26,27)28/h2-9,16-19,29H,10-14H2,1H3

InChI Key

HDUPUQLBBCJQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)NC6=CC=C(C=C6)OC(F)(F)F

Origin of Product

United States

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